Valylglycyl-alpha-aspartylglutamic acid
Overview
Description
Valylglycyl-alpha-aspartylglutamic acid is a synthetic peptide composed of the amino acids valine, glycine, aspartic acid, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valylglycyl-alpha-aspartylglutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Valylglycyl-alpha-aspartylglutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to alter its properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Various amino acid derivatives and coupling agents such as carbodiimides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
Valylglycyl-alpha-aspartylglutamic acid has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and biocatalysts.
Mechanism of Action
The mechanism of action of Valylglycyl-alpha-aspartylglutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- Valylglycyl-alpha-aspartylglutamine
- Valylglycyl-alpha-aspartylserine
- Valylglycyl-alpha-aspartylalanine
Uniqueness
Valylglycyl-alpha-aspartylglutamic acid is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different stability, reactivity, and biological activity, making it suitable for specific applications.
Properties
IUPAC Name |
2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O9/c1-7(2)13(17)15(27)18-6-10(21)19-9(5-12(24)25)14(26)20-8(16(28)29)3-4-11(22)23/h7-9,13H,3-6,17H2,1-2H3,(H,18,27)(H,19,21)(H,20,26)(H,22,23)(H,24,25)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPRHLQSPTPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561017 | |
Record name | Valylglycyl-alpha-aspartylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63141-66-2 | |
Record name | Valylglycyl-alpha-aspartylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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